![molecular formula C11H8N2O4 B1417028 4-(2-nitrophenyl)-1H-pyrrole-3-carboxylic acid CAS No. 1096868-11-9](/img/structure/B1417028.png)
4-(2-nitrophenyl)-1H-pyrrole-3-carboxylic acid
Overview
Description
This compound likely belongs to the class of organic compounds known as nitrobenzenes or nitrophenols . These are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .
Molecular Structure Analysis
The molecular structure of similar compounds can be viewed using Java or Javascript . The structure likely contains a benzene ring with a carbon bearing a nitro group .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve the overlap of π-orbitals in the acid molecule, leading to delocalization of intermolecular charge distribution .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include being harmful if swallowed, in contact with skin, or if inhaled .Scientific Research Applications
Electrochromic Devices
- Synthesis for Electrochromic Applications : A study conducted by Variş et al. (2006) explored the synthesis of isomers related to 4-(2-nitrophenyl)-1H-pyrrole-3-carboxylic acid, which were utilized to produce soluble conducting polymers. These polymers demonstrated potential for use in electrochromic devices due to their efficient switching ability and suitable material properties (Variş et al., 2006).
Antibacterial Activity
- Antimicrobial Screening : Filacchioni et al. (1983) synthesized derivatives of ethyl 1-aryl-2-methyl-4-(4-nitrophenyl)pyrrole-3-carboxylates, including compounds structurally similar to this compound, and evaluated their antimicrobial activity. Some derivatives exhibited potent antibacterial effects, indicating potential applications in developing antibacterial agents (Filacchioni et al., 1983).
Chemical Synthesis and Structural Studies
- Regio-selective Synthesis : Nguyen et al. (2009) described a method for the regio-selective synthesis of novel compounds related to this compound, emphasizing the importance of such compounds in chemical synthesis and research (Nguyen et al., 2009).
- X-Ray Crystallography : Ibata et al. (1992) conducted a study involving compounds structurally related to this compound, providing insights into their molecular structure through X-ray crystallography. This research contributes to the understanding of the structural properties of such compounds (Ibata et al., 1992).
Anion Recognition and Sensor Development
- Anion Recognition Studies : Zhen (2006) synthesized nitrophenyl pyrrolic amide receptors, including compounds structurally related to this compound, and studied their anion recognition properties. These findings are significant for developing new colorimetric sensors for anions (Zhen, 2006).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds interact with various enzymes and proteins within the body .
Mode of Action
It can be inferred that the compound might interact with its targets through a series of chemical reactions, possibly involving free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds are known to influence various biochemical pathways, including fatty acid synthesis and purine and pyrimidine catabolism .
Pharmacokinetics
Similar compounds are known to be almost completely absorbed from the gastrointestinal tract, undergo hepatic metabolism, and have a bioavailability of about 56% to 77% .
Result of Action
It can be inferred that the compound might induce changes at the molecular and cellular levels, possibly influencing the structure and function of its target molecules .
properties
IUPAC Name |
4-(2-nitrophenyl)-1H-pyrrole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c14-11(15)9-6-12-5-8(9)7-3-1-2-4-10(7)13(16)17/h1-6,12H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONKYJWPYYDWNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNC=C2C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.